molecular formula C19H21ClN4O3S2 B2897762 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide CAS No. 1111433-97-6

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2897762
CAS No.: 1111433-97-6
M. Wt: 452.97
InChI Key: IEWHCCYHIAIPSO-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core substituted with a chloro group at position 9, a methyl group at position 6, and a sulfone group. The thioether linkage at position 2 connects to an N-cyclohexylacetamide moiety. The synthesis likely involves multi-step reactions, including cyclization and sulfonation, but procedural details are absent in the reviewed literature.

Properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S2/c1-24-15-8-7-12(20)9-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWHCCYHIAIPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives reported in the literature. Below is a detailed comparison with three analogs from and one from :

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Core Structure : Thiazolo[3,2-a]pyrimidine with a fused benzylidene group.
  • Key Substituents : 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and nitrile.
  • Synthesis : Reflux of chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid.
  • Physical Data :
    • Yield: 68%
    • Melting Point: 243–246°C
    • Molecular Formula: C₂₀H₁₀N₄O₃S
    • Functional Groups: Two NH groups (IR: 3,436, 3,173 cm⁻¹), nitrile (2,219 cm⁻¹).

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

  • Core Structure: Similar to 11a but with a 4-cyanobenzylidene substituent.
  • Key Substituents: 4-Cyanobenzylidene enhances electron-withdrawing properties.
  • Physical Data :
    • Yield: 68%
    • Melting Point: 213–215°C
    • Molecular Formula: C₂₂H₁₇N₃O₃S
    • Functional Groups: Nitrile (2,209 cm⁻¹), conjugated carbonyls (IR: 1,719 cm⁻¹).

6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

  • Core Structure : Pyrimido[2,1-b]quinazoline fused with a furan ring.
  • Key Features : Extended conjugation due to the quinazoline system.
  • Physical Data :
    • Yield: 57%
    • Melting Point: 268–269°C
    • Molecular Formula: C₁₇H₁₀N₄O₃
    • Functional Groups: NH (3,217 cm⁻¹), nitrile (2,220 cm⁻¹).

9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4)

  • Core Structure: Chromeno[2,3-d]pyrimidinone with dual chlorophenyl groups.
  • Synthesis : Reflux in acetic anhydride with benzoyl chloride.
  • Physical Data :
    • Molecular Formula: C₂₇H₁₉Cl₂N₂O₂
    • Functional Groups: Carbonyl (1,719 cm⁻¹), aromatic Cl (NMR: δ 7.10–7.82).

Structural and Functional Analysis

Parameter Target Compound Compound 11a Compound 11b Compound 4
Core Heterocycle Benzo[c]pyrimido[4,5-e][1,2]thiazin Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Chromeno[2,3-d]pyrimidinone
Key Substituents Cl, CH₃, SO₂, N-cyclohexylacetamide 2,4,6-Trimethylbenzylidene 4-Cyanobenzylidene 2-Chlorobenzylidene, Cl
Melting Point Not reported 243–246°C 213–215°C Not reported
Functional Groups Sulfone, thioether, amide Nitrile, NH, carbonyl Nitrile, NH, carbonyl Carbonyl, Cl
Synthetic Yield Not reported 68% 68% Not reported

Research Implications

  • Structural Complexity : The target compound’s fused heterocyclic system and sulfone group differentiate it from analogs like 11a/b and 4, which lack sulfonation and feature simpler cores.
  • Bioactivity Potential: While highlights bioactivity in plant-derived heterocycles , the target compound’s pharmacological profile remains unexplored in the reviewed literature.
  • Synthetic Challenges : The absence of synthetic details for the target compound contrasts with the well-documented routes for analogs (e.g., ’s use of chloroacetic acid and aldehydes ).

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